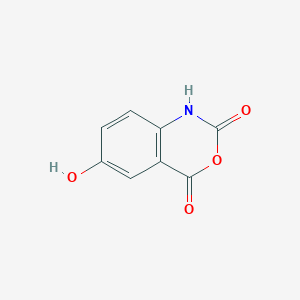

5-Hydroxy isatoic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDXUDOZEQAXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374738 | |

| Record name | 5-Hydroxy isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195986-91-5 | |

| Record name | 5-Hydroxy isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxyisatoic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisatoic anhydride, systematically known as 6-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, incorporating both a hydroxyl group and a reactive anhydride functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of the known chemical properties of 5-hydroxyisatoic anhydride, including its physical characteristics, spectral data, and reactivity.

Chemical and Physical Properties

5-Hydroxyisatoic anhydride is a white to off-white or yellow solid at room temperature.[1] While it is sparingly soluble in water, its solubility in common organic solvents has not been extensively documented in publicly available literature.[1] Due to its anhydride functional group, it is sensitive to moisture and should be stored in a dry environment.

A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the data, such as the pKa, are predicted values and should be considered as estimates until experimentally verified.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₄ | [1] |

| Molecular Weight | 179.13 g/mol | |

| CAS Number | 195986-91-5 | [1] |

| IUPAC Name | 6-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione | [2] |

| Appearance | White to off-white/yellow solid | [1] |

| Solubility in Water | Sparingly soluble | [1] |

| Predicted pKa | 8.82 ± 0.20 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 75.6 Ų | [1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-hydroxyisatoic anhydride is expected to show two characteristic carbonyl (C=O) stretching bands typical for a cyclic anhydride.[3] Additionally, a broad absorption band corresponding to the hydroxyl (O-H) group stretch would be present, as well as C-H stretching and bending vibrations from the aromatic ring.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display signals corresponding to the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these protons would provide information about their substitution pattern. A broad singlet for the hydroxyl proton and another for the N-H proton of the anhydride ring would also be anticipated.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the anhydride, the aromatic carbons (both protonated and quaternary), and the carbon bearing the hydroxyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.13 g/mol ).

Reactivity and Synthetic Applications

Isatoic anhydrides are versatile reagents in organic synthesis, primarily utilized as precursors for a range of heterocyclic compounds. The anhydride functional group is susceptible to nucleophilic attack, leading to ring-opening reactions.

Reaction with Nucleophiles

5-Hydroxyisatoic anhydride is expected to react with various nucleophiles, such as amines, alcohols, and thiols, in a manner characteristic of cyclic anhydrides. The reaction with a primary amine, for instance, would likely proceed via nucleophilic acyl substitution at one of the carbonyl carbons, leading to the formation of an N-substituted 2-aminobenzoic acid derivative. This reaction is a common strategy for the synthesis of substituted anthranilamides, which are important intermediates in the preparation of quinazolinones and other biologically active heterocyles.

Logical Workflow for Nucleophilic Acyl Substitution

Caption: General workflow of the reaction between 5-Hydroxyisatoic anhydride and a nucleophile.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of 5-hydroxyisatoic anhydride are not widely published. However, general methods for the synthesis of related isatoic anhydrides often involve the cyclization of the corresponding anthranilic acid derivatives. For instance, the synthesis of 5-chloroisatoic anhydride has been reported to proceed from 2-amino-5-chlorobenzoic acid. A plausible synthetic route to 5-hydroxyisatoic anhydride could therefore involve the cyclization of 2-amino-5-hydroxybenzoic acid.

Applications in Drug Discovery and Development

While 5-hydroxyisatoic anhydride itself is primarily a synthetic intermediate, its derivatives have potential applications in drug discovery. The isatoic anhydride scaffold is a precursor to a wide range of heterocyclic systems, including quinazolines, quinazolinones, and benzodiazepines, many of which exhibit significant biological activity. The hydroxyl group on the benzene ring of 5-hydroxyisatoic anhydride provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs. For example, derivatives of isatoic anhydride have been investigated for their potential as enzyme inhibitors and as agents with antimicrobial or anticancer properties.

Safety and Handling

References

An In-depth Technical Guide to the Synthesis of 5-Hydroxy Isatoic Anhydride from 4-Hydroxyanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy isatoic anhydride from 4-hydroxyanthranilic acid. The synthesis is primarily achieved through the cyclization of 4-hydroxyanthranilic acid using a phosgene equivalent, with triphosgene being the preferred reagent due to its solid nature and safer handling compared to gaseous phosgene. This document outlines a detailed experimental protocol, presents relevant data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.

Chemical Transformation and Mechanism

The core of the synthesis involves the reaction of the amino group and the carboxylic acid group of 4-hydroxyanthranilic acid with a carbonyl source, such as phosgene or its solid equivalent, triphosgene, to form the cyclic anhydride structure of this compound. The reaction is believed to proceed through the formation of an intermediate N-carboxyanhydride.

The phenolic hydroxyl group at the 4-position of the anthranilic acid is generally considered to be less reactive than the amino group under the typical conditions used for isatoic anhydride synthesis. The high selectivity of phosgene and its derivatives for amines over phenols allows for the direct cyclization without the need for a protecting group on the hydroxyl functionality. The reaction with triphosgene is known to be highly selective, and in many cases, functional groups such as hydroxyls do not require protection.[1]

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound from 4-hydroxyanthranilic acid using triphosgene. This protocol is based on established methods for the synthesis of isatoic anhydrides from substituted anthranilic acids.

Materials:

-

4-Hydroxyanthranilic acid

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (e.g., a solution of sodium hydroxide), and a dropping funnel is assembled. The entire apparatus is flushed with an inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Dissolution of Starting Material: 4-Hydroxyanthranilic acid (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) in the reaction flask under a continuous inert gas flow.

-

Preparation of Triphosgene Solution: In a separate dry flask, triphosgene (0.34 equivalents) is dissolved in anhydrous THF.

-

Reaction: The solution of triphosgene is added dropwise to the stirred solution of 4-hydroxyanthranilic acid at 0 °C (using an ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 12-24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to precipitate the product and remove soluble impurities.

-

Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 4-Hydroxyanthranilic Acid | 153.14 | 1.0 |

| Triphosgene | 296.75 | 0.34 |

Table 1: Reactant Properties and Stoichiometry

| Product | Molar Mass ( g/mol ) | Theoretical Yield (%) | Appearance |

| This compound | 179.13 | >90 (expected) | Off-white to pale yellow solid |

Table 2: Product Properties and Expected Yield

| Parameter | Condition |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 3: Optimized Reaction Conditions

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Safety Considerations

-

Triphosgene: Although safer than phosgene gas, triphosgene is a toxic and corrosive solid. It should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, seek immediate medical attention. Triphosgene reacts with moisture to release phosgene and hydrochloric acid.

-

Solvents: Anhydrous THF is flammable and should be handled in a well-ventilated area away from ignition sources.

-

General Precautions: Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a properly functioning fume hood.

This technical guide provides a foundational understanding of the synthesis of this compound from 4-hydroxyanthranilic acid. Researchers are encouraged to consult relevant literature and perform appropriate risk assessments before undertaking any experimental work.

References

Spectroscopic Profile of 5-Hydroxyisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyisatoic anhydride (5-HIA), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of directly published complete spectra for 5-Hydroxyisatoic anhydride, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, Isatoic Anhydride, and established principles of spectroscopy. The influence of the 5-hydroxy substituent on the spectral characteristics is discussed in detail.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 5-Hydroxyisatoic anhydride and its parent compound, Isatoic Anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Isatoic Anhydride | DMSO-d₆ | 11.8 | br s | - | N-H |

| 7.92 | d | 7.9 | H-4 | ||

| 7.75 | t | 7.7 | H-6 | ||

| 7.26 | d | 8.2 | H-7 | ||

| 7.16 | t | 7.5 | H-5 | ||

| 5-Hydroxyisatoic Anhydride (Predicted) | DMSO-d₆ | ~11.7 | br s | - | N-H |

| ~10.0 | s | - | OH | ||

| ~7.4 | d | ~2.0 | H-4 | ||

| ~7.0 | dd | ~8.5, 2.0 | H-6 | ||

| ~7.1 | d | ~8.5 | H-7 |

Note: Predicted shifts for 5-Hydroxyisatoic anhydride are based on the additive effects of a hydroxyl group on the aromatic ring of Isatoic Anhydride.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 5-Hydroxyisatoic Anhydride (Predicted) | DMSO-d₆ | ~162 | C=O (anhydride) |

| ~155 | C-5 | ||

| ~148 | C=O (carbamate) | ||

| ~135 | C-3a | ||

| ~120 | C-7 | ||

| ~118 | C-6 | ||

| ~115 | C-7a | ||

| ~110 | C-4 |

Note: Predicted shifts are based on typical values for aromatic ethers and the parent Isatoic Anhydride structure.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Data

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Isatoic Anhydride | N-H Stretch | 3200-3000 | Medium |

| C=O Stretch (Anhydride, Asymmetric) | ~1770 | Strong | |

| C=O Stretch (Anhydride, Symmetric) | ~1730 | Strong | |

| C=O Stretch (Carbamate) | ~1680 | Strong | |

| C-O-C Stretch | 1300-1200 | Strong | |

| 5-Hydroxyisatoic Anhydride (Predicted) | O-H Stretch (Phenolic) | 3400-3200 | Broad |

| N-H Stretch | 3200-3000 | Medium | |

| C=O Stretch (Anhydride, Asymmetric) | ~1770 | Strong | |

| C=O Stretch (Anhydride, Symmetric) | ~1730 | Strong | |

| C=O Stretch (Carbamate) | ~1680 | Strong | |

| C-O-C Stretch | 1300-1200 | Strong | |

| C-O Stretch (Phenolic) | ~1250 | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M]+• (m/z) | Key Fragmentation Peaks (m/z) |

| Isatoic Anhydride | EI | 163 | 119 ([M-CO₂]+•), 92, 65 |

| 5-Hydroxyisatoic Anhydride | EI | 179 | 135 ([M-CO₂]+•), 108, 80 |

Experimental Protocols

NMR Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of 5-Hydroxyisatoic anhydride.

Methodology:

-

Sample Preparation: A 5-10 mg sample of 5-Hydroxyisatoic anhydride is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid interference from solvent protons.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, is used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in 5-Hydroxyisatoic anhydride.

Methodology:

-

Sample Preparation: As a solid, the sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet holder (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 5-Hydroxyisatoic anhydride.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 5-Hydroxyisatoic anhydride.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Hydroxyisatoic anhydride.

5-Hydroxy isatoic anhydride mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxy Isatoic Anhydride in Organic Reactions

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a highly versatile heterocyclic building block utilized in the synthesis of a wide array of complex organic molecules, particularly in the field of medicinal chemistry. Its unique structure, combining a reactive cyclic anhydride with an aniline moiety, allows for a diverse range of chemical transformations. The presence of the 5-hydroxy group significantly influences the electron density of the aromatic ring, modulating its reactivity in comparison to the parent isatoic anhydride. This technical guide provides a comprehensive overview of the core mechanisms governing the reactions of this compound. It details the processes of nucleophilic acyl substitution, ring-opening, decarboxylation, and subsequent cyclization reactions that are fundamental to its application in the synthesis of quinazolinones and other privileged scaffolds in drug discovery. This document includes generalized experimental protocols, tabulated reaction data for the parent isatoic anhydride to provide a reactivity baseline, and detailed mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction to this compound

Isatoic anhydride (1H-benzo[d][1][2]oxazine-2,4-dione) and its derivatives are crucial intermediates in organic synthesis.[3] The subject of this guide, this compound, is a derivative of anthranilic acid, featuring a cyclic anhydride fused to a benzene ring.[4] The key structural features are the two electrophilic carbonyl carbons within the anhydride ring and the nucleophilic secondary amine. The hydroxyl group at the 5-position is an electron-donating group, which increases the electron density of the aromatic ring and can influence the reactivity of the carbonyl groups and the N-H proton acidity. This molecule serves as a stable and safe precursor for 2-amino-5-hydroxybenzoic acid derivatives, releasing carbon dioxide as the only byproduct in many of its key reactions.[4][5]

Core Reaction Mechanisms

The reactivity of this compound is dominated by the susceptibility of its two carbonyl carbons to nucleophilic attack. This initial attack leads to the irreversible opening of the anhydride ring, typically followed by decarboxylation.

General Mechanism: Nucleophilic Attack, Ring-Opening, and Decarboxylation

The fundamental reaction pathway involves the attack of a nucleophile (Nu⁻) on one of the two electrophilic carbonyl carbons (C2 or C4) of the anhydride. Attack at the C2 position is generally favored for amines, leading to the formation of a carbamate intermediate, while attack at C4 yields an amide. This initial addition reaction results in a tetrahedral intermediate which rapidly collapses, causing the ring to open. The resulting N-carboxyanthranilate derivative is unstable and readily undergoes decarboxylation to generate a 2-amino-5-hydroxybenzoyl derivative.[1][6][7]

Caption: Nucleophilic attack, ring-opening, and decarboxylation of this compound.

Reactions with Nucleophiles

This compound reacts with a wide variety of nucleophiles, a property that is extensively exploited in synthesis.[1][8]

-

Amines (Primary and Secondary): Reaction with amines is one of the most common transformations. The amine attacks the C2 carbonyl, leading to ring-opening and decarboxylation to form N-substituted 2-amino-5-hydroxybenzamides.[9] This reaction is fundamental to the synthesis of quinazolinones.

-

Alcohols and Phenols: In the presence of a base catalyst, alcohols and phenols react to form the corresponding esters of 2-amino-5-hydroxybenzoic acid, again with the evolution of carbon dioxide.[1][4]

-

Water (Hydrolysis): Hydrolysis of the anhydride leads to the formation of 2-amino-5-hydroxybenzoic acid and carbon dioxide.[4][5] This reaction can be a competing pathway in aqueous or protic solvents.

-

Active Methylene Compounds: Carbanions derived from active methylene compounds can attack the anhydride, leading to the formation of quinoline derivatives.[1][4]

Role of the 5-Hydroxy Group

The electron-donating nature of the 5-hydroxy group influences the reactivity in two primary ways:

-

Aromatic Ring Activation: It increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, should such conditions be employed.

-

Carbonyl Electrophilicity: By donating electron density into the ring, it may slightly reduce the electrophilicity of the carbonyl carbons compared to unsubstituted isatoic anhydride. However, the inherent reactivity of the anhydride functionality remains high, and this effect is often subtle. Aromatic aldehydes bearing electron-donating groups have been shown to give higher yields in quinazolinone synthesis, suggesting that increased nucleophilicity in the system is generally favorable.[2]

Application in Quinazolinone Synthesis

A significant application of this compound in drug development is its use in the multi-component synthesis of quinazolinone scaffolds.[6][10] Quinazolinones are a class of heterocyclic compounds found in numerous natural products and synthetic materials with a broad range of biological activities, including anti-tumor and cardiovascular protection.[11]

The typical reaction is a one-pot, three-component condensation of this compound, a primary amine, and an aldehyde.[2][12] The mechanism proceeds as follows:

-

Initial Reaction: The primary amine reacts with this compound to form a 2-amino-5-hydroxy-N-substituted benzamide intermediate after decarboxylation.

-

Condensation: The amino group of this intermediate then condenses with the aldehyde to form a Schiff base (imine).

-

Cyclization: Finally, an intramolecular cyclization occurs, where the amide nitrogen attacks the imine carbon, followed by tautomerization or oxidation to yield the stable quinazolinone ring system.

Caption: Workflow for the one-pot synthesis of 6-hydroxy-quinazolinones.

Role in Drug Discovery and Development

The use of building blocks like this compound is central to modern drug discovery.[13][14] The process involves identifying a biological target, screening for molecules that interact with it, and then optimizing these "hits" into "leads" with improved potency, selectivity, and pharmacokinetic properties.[15] this compound is valuable in this context because:

-

Scaffold Diversity: It provides rapid access to complex heterocyclic scaffolds like quinazolinones.

-

Functional Group Handle: The 5-hydroxy group provides a site for further chemical modification (e.g., etherification, esterification) to explore structure-activity relationships (SAR).

-

Efficiency: Multi-component reactions using this anhydride are atom-economical and allow for the rapid generation of compound libraries for screening.

Caption: Logical workflow showing the application of this compound in drug discovery.

Quantitative Data (Representative)

| Nucleophile | Aldehyde/Other Reagent | Catalyst/Solvent | Product Type | Yield (%) | Reference |

| Various Primary Amines | Various Aromatic Aldehydes | Sulfamic Acid / Water | 4(1H)-Quinazolinones | 75-84% | [2] |

| Tetrahydroisoquinoline | N/A | TBAI / EtOH (Electrochemical) | Polycyclic Fused Quinazolinone | 89% | [11] |

| Ammonia | Benzaldehyde | Urea / Neat | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | High (not specified) | [10] |

| Ethanol | N/A | NaOH | Ethyl Anthranilate | ~95% | [1] |

| Thiophenol | N/A | NaOH | S-Phenyl Thioanthranilate | High (not specified) | [1] |

Experimental Protocols (Generalized)

The following is a generalized protocol for the three-component synthesis of a 6-hydroxy-quinazolinone derivative, adapted from procedures for isatoic anhydride.[2][6]

Synthesis of 2,3-Disubstituted-6-hydroxy-quinazolin-4(3H)-one

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired primary amine (1.0 eq), and an appropriate solvent (e.g., ethanol, water, or acetic acid).

-

Intermediate Formation: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours. The reaction can be monitored by the evolution of CO₂ gas. This step facilitates the initial ring-opening and decarboxylation to form the 2-amino-5-hydroxy-N-substituted benzamide intermediate.

-

Aldehyde Addition: To the reaction mixture, add the desired aldehyde (1.0 eq) and a catalytic amount of an acid catalyst (e.g., sulfamic acid, p-toluenesulfonic acid, or glacial acetic acid if not used as the solvent).

-

Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy).

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. Its core mechanism of action is defined by a sequence of nucleophilic acyl substitution, ring-opening, and decarboxylation. This pathway provides a clean and efficient route to 2-amino-5-hydroxybenzoic acid amides and esters, which are key intermediates for more complex molecules. The three-component synthesis of quinazolinones highlights its utility in building molecular diversity rapidly. For researchers and drug development professionals, a thorough understanding of these mechanisms is essential for leveraging this building block to its full potential in the design and synthesis of novel therapeutic agents.

References

- 1. myttex.net [myttex.net]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 5. Isatoic anhydride [a.osmarks.net]

- 6. orgchemres.org [orgchemres.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Electrosynthesis of polycyclic quinazolinones and rutaecarpine from isatoic anhydrides and cyclic amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09382C [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Research in the Field of Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. mdpi.com [mdpi.com]

The Structural Elucidation of 5-Hydroxy Isatoic Anhydride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy isatoic anhydride is a derivative of isatoic anhydride, a class of bicyclic compounds that serve as important scaffolds in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. While the chemical properties and synthesis of isatoic anhydride and many of its derivatives are well-documented, a detailed crystallographic analysis of the 5-hydroxy substituted variant is not currently available in the public domain. This technical guide summarizes the known properties of this compound and provides a detailed, plausible experimental protocol for its synthesis and crystallization, based on established methodologies for analogous compounds. The aim is to provide a foundational resource for researchers seeking to investigate the solid-state properties and further applications of this compound.

Introduction

Isatoic anhydrides are versatile building blocks in organic synthesis, valued for their utility in the preparation of quinazolinones, benzodiazepines, and other heterocyclic systems of medicinal importance. The introduction of a hydroxyl group at the 5-position of the isatoic anhydride scaffold is of particular interest as it offers a site for further functionalization and can influence the molecule's biological activity and solid-state packing. A thorough understanding of the three-dimensional structure of this compound is crucial for rational drug design and the development of novel materials. However, as of the date of this publication, a definitive crystal structure has not been reported. This guide therefore collates the available data and presents a prospective experimental approach to its synthesis and crystallization.

Physicochemical Properties

While crystallographic data is unavailable, some fundamental properties of this compound have been reported. These are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-Hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione |

| Synonyms | This compound |

| CAS Number | 195986-91-5 |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Appearance | White to off-white solid (predicted) |

Proposed Experimental Protocols

The following protocols are based on well-established methods for the synthesis of isatoic anhydride and its derivatives. The starting material for the synthesis of this compound would be 2-amino-5-hydroxybenzoic acid.

Synthesis of this compound

The synthesis of isatoic anhydrides is commonly achieved through the reaction of the corresponding anthranilic acid with a phosgene equivalent. Triphosgene is a safer alternative to phosgene gas and is often used in laboratory-scale syntheses.

Materials:

-

2-amino-5-hydroxybenzoic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve 2-amino-5-hydroxybenzoic acid (1 equivalent) in anhydrous THF.

-

Under a gentle flow of argon, add triphosgene (0.4 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCM).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent will be removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for a successful crystal structure determination. The following are general techniques that can be applied.

Methods:

-

Slow Evaporation: A saturated solution of the purified this compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents). The solution is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. Common solvent/anti-solvent pairs include chloroform/hexane and ethyl acetate/pentane.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature, and subsequently to a lower temperature (e.g., 4 °C). The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Logical Workflow for Synthesis and Crystallization

The following diagram illustrates the proposed workflow for the synthesis and subsequent crystallization of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive starting point for its investigation. The proposed synthesis and crystallization protocols are based on robust and well-documented methodologies for similar compounds. The successful execution of these experimental procedures would not only yield the desired compound but also potentially provide single crystals suitable for X-ray crystallographic analysis. The elucidation of this structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the design of new molecules with tailored functionalities.

An In-depth Technical Guide to the Solubility of 5-Hydroxy Isatoic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydroxy Isatoic Anhydride

This compound is a derivative of isatoic anhydride, characterized by a hydroxyl group at the 5-position of the aromatic ring. It is a white to off-white solid with the chemical formula C₈H₅NO₄.[1] This compound serves as a crucial building block in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding its solubility is paramount for its effective use in chemical reactions, purification processes, and formulation development. While specific quantitative data is lacking, it is known to be sparingly soluble in water.[1]

Solubility Profile of the Parent Compound: Isatoic Anhydride

In the absence of specific data for this compound, the solubility of the parent compound, Isatoic Anhydride, offers significant insights into the potential behavior of its hydroxylated derivative. The presence of the polar hydroxyl group in this compound is expected to influence its solubility, potentially increasing its affinity for polar solvents compared to the parent compound.

A comprehensive study on the solubility of Isatoic Anhydride in twelve common organic solvents was conducted using the gravimetric method at temperatures ranging from 288.15 K to 328.15 K.[2] The mole fraction solubility data from this study is summarized in the table below.

Table 1: Mole Fraction Solubility (x) of Isatoic Anhydride in Various Organic Solvents at Different Temperatures (K)[2]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | Isopropyl Alcohol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Isopropyl Acetate | Acetone | 2-Butanone | Acetonitrile | 1,4-Dioxane |

| 288.15 | 0.0035 | 0.0028 | 0.0023 | 0.0020 | 0.0045 | 0.0041 | 0.0038 | 0.0035 | 0.0065 | 0.0058 | 0.0031 | 0.0055 |

| 293.15 | 0.0042 | 0.0034 | 0.0028 | 0.0024 | 0.0054 | 0.0049 | 0.0045 | 0.0041 | 0.0078 | 0.0069 | 0.0037 | 0.0066 |

| 298.15 | 0.0051 | 0.0041 | 0.0034 | 0.0029 | 0.0065 | 0.0059 | 0.0054 | 0.0049 | 0.0094 | 0.0083 | 0.0044 | 0.0079 |

| 303.15 | 0.0062 | 0.0050 | 0.0041 | 0.0035 | 0.0078 | 0.0071 | 0.0065 | 0.0059 | 0.0113 | 0.0100 | 0.0053 | 0.0095 |

| 308.15 | 0.0075 | 0.0061 | 0.0050 | 0.0042 | 0.0094 | 0.0085 | 0.0078 | 0.0071 | 0.0136 | 0.0120 | 0.0064 | 0.0114 |

| 313.15 | 0.0091 | 0.0074 | 0.0061 | 0.0051 | 0.0113 | 0.0102 | 0.0094 | 0.0085 | 0.0163 | 0.0144 | 0.0077 | 0.0137 |

| 318.15 | 0.0110 | 0.0089 | 0.0074 | 0.0062 | 0.0136 | 0.0122 | 0.0113 | 0.0102 | 0.0196 | 0.0173 | 0.0092 | 0.0164 |

| 323.15 | 0.0132 | 0.0107 | 0.0089 | 0.0075 | 0.0163 | 0.0146 | 0.0135 | 0.0122 | 0.0235 | 0.0208 | 0.0110 | 0.0197 |

| 328.15 | 0.0158 | 0.0128 | 0.0107 | 0.0090 | 0.0196 | 0.0175 | 0.0162 | 0.0146 | 0.0282 | 0.0250 | 0.0132 | 0.0236 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The determination of solid-liquid equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method is a widely used and reliable technique for this purpose.[3][4][5]

Materials and Apparatus

-

Solute: this compound (or Isatoic Anhydride) of high purity

-

Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of analytical grade

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pre-weighed weighing bottles

-

Procedure

-

Sample Preparation: An excess amount of the solute is added to a known mass of the solvent in the jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant, predetermined temperature using the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.

-

Sample Weighing: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle, and the total mass is recorded.

-

Solvent Evaporation: The weighing bottle containing the sample is placed in a drying oven at a suitable temperature to evaporate the solvent completely.

-

Final Weighing: After all the solvent has been removed, the weighing bottle containing the dry solute is cooled to room temperature in a desiccator and weighed again.

-

Calculation: The mass of the solute and the solvent in the sample are determined by subtraction. The mole fraction solubility is then calculated using the respective molar masses. This procedure is repeated at different temperatures to obtain the temperature-dependent solubility profile.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the gravimetric method for solubility determination.

Caption: A flowchart of the gravimetric method for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The presented data for the parent compound, Isatoic Anhydride, serves as a crucial starting point for solvent selection and the design of crystallization and formulation processes. The detailed experimental protocol for the gravimetric method offers a clear and reliable approach for scientists to determine the solubility of this compound in their laboratories. Future studies are encouraged to establish the specific solubility profile of this important synthetic intermediate.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Hydroxy Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 5-Hydroxy Isatoic Anhydride is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of the parent compound, isatoic anhydride, and related chemical principles. The information herein should be used as a reference for guiding experimental design and safety protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for various biologically active molecules. An understanding of its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal liability can impact synthesis, formulation, and stability of the final product. This technical guide provides a detailed analysis of the expected thermal behavior of this compound, outlines standard experimental protocols for its characterization, and discusses potential decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value (Predicted/Inferred) |

| CAS Number | 195986-91-5 |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not experimentally determined. The parent compound, isatoic anhydride, decomposes at approximately 243°C. The hydroxyl group may slightly alter this value.[1][2] |

| Solubility | Expected to have some solubility in polar organic solvents. |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is primarily dictated by the isatoic anhydride ring system. The presence of the electron-donating hydroxyl group at the 5-position is expected to influence the electron density of the aromatic ring and potentially affect the stability of the anhydride moiety.

3.1. Predicted Thermal Behavior

Based on the parent compound, isatoic anhydride, this compound is expected to be a thermally sensitive compound. Isatoic anhydride undergoes decomposition upon melting.[1] The decomposition of isatoic anhydride is known to release carbon dioxide (CO₂), a property utilized in its application as a blowing agent.[2]

The primary decomposition pathway is likely initiated by the cleavage of the anhydride ring. The presence of the hydroxyl group might influence the decomposition onset temperature and the specific fragmentation pattern.

3.2. Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release hazardous gases. The primary products of combustion and thermal decomposition are anticipated to be:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

Quantitative Thermal Analysis Data (Reference: Isatoic Anhydride)

While specific TGA and DSC data for this compound are not available, the following table summarizes the known thermal data for the parent compound, isatoic anhydride, which can serve as a useful benchmark.

| Parameter | Value (for Isatoic Anhydride) | Technique | Reference |

| Melting Point | 243 °C (with decomposition) | Capillary | [1][2] |

| Decomposition Onset | ~240 °C | Visual | Organic Syntheses Procedure |

Note: The actual decomposition profile of this compound should be determined experimentally.

Experimental Protocols

To accurately assess the thermal stability of this compound, the following standard experimental methodologies are recommended.

5.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition and the mass loss profile.

-

Objective: To determine the decomposition temperature range and the percentage of mass loss at different stages.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

-

5.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and decomposition exotherms or endotherms.

-

Objective: To determine the melting point, heat of fusion, and to characterize the thermal events (endothermic or exothermic) associated with decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the melting endotherm. Decomposition is often observed as an exothermic or complex endothermic/exothermic event following the melt.

-

Visualization of Decomposition and Experimental Workflow

6.1. Proposed General Decomposition Pathway

The following diagram illustrates a plausible, generalized thermal decomposition pathway for isatoic anhydride derivatives, leading to the release of carbon dioxide and the formation of a reactive intermediate.

Caption: Proposed thermal decomposition pathway for this compound.

6.2. Experimental Workflow for Thermal Analysis

The logical workflow for the comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for the thermal characterization of this compound.

Conclusion

References

Commercial Suppliers of 5-Hydroxy Isatoic Anhydride for Research: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the experimental workflow. 5-Hydroxy isatoic anhydride, a derivative of isatoic anhydride, serves as a valuable building block in organic synthesis, particularly in the creation of diverse molecular scaffolds for pharmaceutical and chemical research.[1] This technical guide provides an in-depth overview of commercial suppliers of this compound, its applications, and relevant experimental context.

Supplier Landscape

A variety of chemical suppliers offer this compound for research purposes. The compound is typically available in research-grade purities, often around 98%. While a comprehensive price comparison is challenging due to fluctuating stock and pricing models, the following table summarizes key information from several suppliers to aid in procurement decisions. Researchers are encouraged to visit the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |

| Aladdin Scientific | ≥ 98% | 1 g | 195986-91-5 | C₈H₅NO₄ | 179.13 |

| BOC Sciences | ≥ 98% | Inquire for details | 195986-91-5 | C₈H₅NO₄ | 179.13 |

| ChemicalBook | ≥ 98% | Inquire for details | 195986-91-5 | C₈H₅NO₄ | 179.13 |

| Finetech Industry Limited | Inquire for details | Various pack sizes | 195986-91-5 | C₈H₅NO₄ | 179.13 |

| NINGBO INNO PHARMCHEM CO.,LTD. | Inquire for details | Inquire for details | 195986-91-5 | C₈H₅NO₄ | 179.13 |

| atom-molecules | ≥ 98% | 1 g | 195986-91-5 | C₈H₅NO₄ | 179.1 |

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, containing both a reactive anhydride and a hydroxyl group, allows for a range of chemical transformations.

Building Block for Heterocyclic Synthesis: Isatoic anhydrides are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The presence of the hydroxyl group on the benzene ring of this compound offers an additional site for modification, enabling the creation of diverse libraries of compounds for screening.

Pharmaceutical Synthesis: While specific drug development projects utilizing this compound are not extensively documented in publicly available literature, its parent compound, isatoic anhydride, is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents, analgesics, and antibacterials.[2] The 5-hydroxy derivative provides a strategic starting point for the development of new chemical entities with potentially novel biological activities.

Experimental Protocols and Synthesis

Detailed experimental protocols for the use of this compound are often specific to the target molecule being synthesized. However, general procedures for reactions involving isatoic anhydrides can be adapted.

A general workflow for utilizing this compound as a building block in a synthetic chemistry lab is outlined below:

Synthesis of this compound: While commercially available, understanding the synthesis of this compound can be valuable for researchers. The synthesis of isatoic anhydrides generally involves the reaction of the corresponding anthranilic acid with a phosgenating agent. For this compound, the starting material would be 2-amino-5-hydroxybenzoic acid. A general synthetic scheme is presented below.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with known signaling pathways. Its utility is primarily as a synthetic intermediate. The biological activity of the final compounds derived from it would determine their interaction with cellular signaling cascades.

The logical relationship for its use in drug discovery follows a standard path from a chemical building block to a potential therapeutic agent.

References

Reactivity of the Hydroxyl Group in 5-Hydroxy Isatoic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy isatoic anhydride is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The presence of a hydroxyl group on the aromatic ring introduces an additional site of reactivity, allowing for further functionalization and the creation of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on its nucleophilic character and its influence on the reactivity of the anhydride moiety. This document details potential synthetic transformations, including O-acylation and O-alkylation, supported by inferred experimental protocols and quantitative data from analogous systems.

Introduction

Isatoic anhydrides are versatile building blocks in organic synthesis, primarily utilized for the preparation of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles. The introduction of a hydroxyl group at the 5-position of the isatoic anhydride ring system significantly broadens its synthetic utility. This phenolic hydroxyl group can act as a nucleophile, enabling a range of functionalization reactions that are not possible with the parent isatoic anhydride. Understanding the reactivity of this hydroxyl group is crucial for designing novel synthetic routes and developing new molecules with desired biological or material properties.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay between the phenolic hydroxyl group and the cyclic anhydride.

-

Nucleophilicity of the Hydroxyl Group: The hydroxyl group at the 5-position is a nucleophilic center. The lone pairs of electrons on the oxygen atom can attack electrophilic species. The nucleophilicity of this phenolic hydroxyl group can be enhanced by deprotonation with a suitable base to form a more reactive phenoxide ion.

-

Reactivity of the Anhydride Ring: The isatoic anhydride ring is susceptible to nucleophilic attack, typically at the carbonyl carbons, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and water. The electronic nature of the substituent at the 5-position can influence the electrophilicity of the carbonyl carbons. The electron-donating nature of the hydroxyl group may slightly decrease the reactivity of the anhydride ring towards nucleophiles compared to unsubstituted isatoic anhydride.

Key Reactions of the Hydroxyl Group

The primary reactions involving the hydroxyl group of this compound are O-acylation and O-alkylation. These transformations allow for the introduction of a wide variety of functional groups, thereby modifying the steric and electronic properties of the molecule.

O-Acylation

O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent to form an ester. This reaction is a common strategy for protecting the hydroxyl group or for introducing specific acyl moieties to modulate biological activity.

General Reaction Scheme:

Ring-Opening Reactions of 5-Hydroxy Isatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the ring-opening reactions of 5-hydroxy isatoic anhydride with various nucleophiles. This compound is a valuable building block in synthetic organic and medicinal chemistry, primarily for the synthesis of 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid) derivatives and related heterocyclic compounds.[1] Its reactivity is centered around the susceptibility of the anhydride ring to nucleophilic attack, leading to a variety of functionalized products.

Core Reaction Mechanism

The fundamental reaction involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring. The process generally proceeds through a two-step addition-elimination mechanism.[2][3]

-

Nucleophilic Attack: A nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the formation of a tetrahedral intermediate.

-

Ring-Opening and Decarboxylation: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. This is typically followed by the elimination of carbon dioxide, a thermodynamically favorable process that drives the reaction forward. The final product is a substituted 2-amino-5-hydroxybenzamide or a related derivative.

The regioselectivity of the nucleophilic attack (at the C2 or C4 carbonyl) can be influenced by the nature of the nucleophile and the reaction conditions. However, attack at the C4 carbonyl is often favored.[4]

Reactions with Amine Nucleophiles

The reaction of this compound with amines (ammonia, primary amines, and secondary amines) is a widely used method for the synthesis of 2-amino-5-hydroxybenzamides. These products are important intermediates in the synthesis of various pharmaceuticals and bioactive molecules.[4][5]

The general reaction is as follows:

This compound + R¹R²NH → 2-Amino-5-hydroxy-N-R¹,R²-benzamide + CO₂

The reaction proceeds via nucleophilic attack of the amine on a carbonyl group of the anhydride.[6][7] This is followed by ring opening and decarboxylation to yield the corresponding N-substituted 2-amino-5-hydroxybenzamide.[5]

Caption: General workflow for the synthesis of 2-amino-5-hydroxybenzamides.

Reactions with Other Nucleophiles

While amines are the most common nucleophiles, this compound can also react with other nucleophiles, such as alcohols and hydroxamic acids.

-

Alcohols/Alkoxides: In the presence of a base or under conditions that favor the formation of an alkoxide, alcohols can react to form the corresponding 2-amino-5-hydroxybenzoate esters.

-

Hydroxamic Acids: The reaction with hydroxamic acids provides a straightforward route to 2-amino-N-hydroxybenzamide derivatives, which are of interest for their potential biological activities.[4]

The following diagram illustrates the general mechanism of nucleophilic attack and ring-opening.

Caption: General mechanism of nucleophilic ring-opening of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2-amino-N-hydroxybenzamide derivatives from the reaction of isatoic anhydrides with hydroxamic acids.

| Entry | Isatoic Anhydride | Nucleophile (Hydroxamic Acid) | Solvent | Time (h) | Yield (%) |

| 1 | Isatoic anhydride | Acetohydroxamic acid | Acetonitrile | 3 | 85 |

| 2 | 6-Chloro isatoic anhydride | Benzohydroxamic acid | Acetonitrile | 4 | 90 |

| 3 | 5-Chloro isatoic anhydride | Salicylohydroxamic acid | Acetonitrile | 3.5 | 88 |

Data adapted from a study on the synthesis of novel 2-Amino-N-hydroxybenzamide antimicrobials.[4]

Experimental Protocols

This protocol is a representative example for the reaction of an isatoic anhydride with a hydroxamic acid.

Materials:

-

Isatoic anhydride (or a substituted derivative) (1 mmol)

-

Appropriate hydroxamic acid (1 mmol)

-

Acetonitrile (10 mL)

-

Ethanol (for recrystallization)

-

50 mL round-bottomed flask

-

Magnetic stirrer

-

Filtration apparatus

-

Thin-layer chromatography (TLC) equipment (Silica gel plates, ethyl acetate/n-hexane eluent)

Procedure:

-

To a 50 mL round-bottomed flask, add the isatoic anhydride (1 mmol) and the hydroxamic acid (1 mmol).

-

Add 10 mL of acetonitrile to the flask.

-

Stir the contents of the flask magnetically at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 4:6 ethyl acetate/n-hexane).

-

Upon completion of the reaction (as indicated by TLC), separate the crude product by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the final 2-amino-N-hydroxybenzamide derivative.[4]

Applications in Drug Development

The derivatives synthesized from this compound, particularly 5-hydroxyanthranilic acid and its amides, are valuable intermediates in medicinal chemistry.[1]

-

Bioactive Scaffolds: 2-aminobenzamides are core structures in a wide range of therapeutic agents with activities including anti-inflammatory, antibacterial, and antifungal properties.[4]

-

Synthesis of Heterocycles: These derivatives are precursors for the synthesis of more complex heterocyclic systems, such as quinazolinones, which are known to possess diverse biological activities.[1]

-

Prodrug Design: The anhydride functionality itself has been explored in prodrug strategies to mask carboxylic acid groups, potentially extending the duration of action of a drug.[8][9]

The ability to readily generate a library of substituted anthranilamides from this compound makes it a valuable tool in structure-activity relationship (SAR) studies during the drug discovery process.

References

- 1. Page loading... [guidechem.com]

- 2. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 3. youtube.com [youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Hydroxyquinazolinones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-hydroxy-substituted quinazolinones, valuable scaffolds in medicinal chemistry and drug development. The synthetic strategy commences with the commercially available 5-hydroxyanthranilic acid, which is proposed to be converted to the key intermediate, 2-amino-5-hydroxybenzamide. This intermediate subsequently undergoes condensation with various aldehydes to yield the target 6-hydroxy-2,3-dihydroquinazolin-4(1H)-ones, which can be further oxidized to the corresponding quinazolin-4(3H)-ones.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a hydroxyl group at the 6-position of the quinazolinone core can significantly influence the molecule's biological activity and pharmacokinetic profile, making the synthesis of 6-hydroxyquinazolinones a topic of considerable interest in drug discovery.

While direct, one-pot syntheses from 5-hydroxy isatoic anhydride are not extensively documented, a robust and versatile multi-step synthetic pathway can be employed. This protocol is based on established chemical transformations for analogous substituted anthranilic acids and 2-aminobenzamides.

Synthetic Pathway Overview

The proposed synthesis involves a two-step process starting from 5-hydroxyanthranilic acid. The initial step is the conversion of the carboxylic acid to a benzamide, followed by a cyclocondensation reaction with an aldehyde to form the quinazolinone ring system. An optional third step involves the oxidation of the dihydroquinazolinone to the fully aromatic quinazolinone.

Caption: Proposed synthetic workflow for 6-hydroxyquinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-hydroxybenzamide from 5-Hydroxyanthranilic Acid

This protocol describes the conversion of 5-hydroxyanthranilic acid to 2-amino-5-hydroxybenzamide. The procedure involves the formation of an acyl chloride followed by amination.

Materials:

-

5-Hydroxyanthranilic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonium hydroxide (NH₄OH, concentrated solution)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 5-hydroxyanthranilic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude acyl chloride in dichloromethane (DCM).

-

In a separate flask, cool a concentrated solution of ammonium hydroxide (excess) in an ice bath.

-

Slowly add the DCM solution of the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-hydroxybenzamide.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-Hydroxy-2,3-dihydroquinazolin-4(1H)-ones

This protocol details the cyclocondensation of 2-amino-5-hydroxybenzamide with various aldehydes to form the corresponding 6-hydroxy-2,3-dihydroquinazolin-4(1H)-ones.

Materials:

-

2-Amino-5-hydroxybenzamide

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.1 eq)

-

Ethanol or a mixture of Dichloromethane and Acetonitrile

-

Catalytic amount of p-toluenesulfonic acid (p-TSA) (optional)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-hydroxybenzamide (1.0 eq) in ethanol (or a DCM/acetonitrile mixture).

-

Add the substituted aldehyde (1.1 eq) to the solution.

-

(Optional) Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 6-hydroxy-2,3-dihydroquinazolin-4(1H)-one.

Protocol 3 (Optional): Oxidation to 6-Hydroxy-quinazolin-4(3H)-ones

This protocol describes the oxidation of the 2,3-dihydroquinazolin-4(1H)-one to the corresponding aromatic quinazolin-4(3H)-one.

Materials:

-

6-Hydroxy-2,3-dihydroquinazolin-4(1H)-one

-

Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Manganese dioxide (MnO₂))

-

Solvent (e.g., Dioxane, Toluene)

-

Round-bottom flask

-

Stirring plate and stir bar

Procedure:

-

Dissolve the 6-hydroxy-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in a suitable solvent such as dioxane or toluene in a round-bottom flask.

-

Add the oxidizing agent (e.g., DDQ, 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours, monitoring the progress by TLC.

-

After completion of the reaction, filter the mixture to remove any solid byproducts.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 6-hydroxy-quinazolin-4(3H)-one.

Quantitative Data Summary

The following table summarizes projected quantitative data for the synthesis of a representative 6-hydroxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, based on yields reported for analogous reactions in the literature.

| Step | Reactants | Product | Projected Yield (%) | Projected Purity (%) | Analytical Method |

| 1. Amidation | 5-Hydroxyanthranilic acid, SOCl₂, NH₄OH | 2-Amino-5-hydroxybenzamide | 75-85 | >95 | NMR, LC-MS |

| 2. Cyclocondensation | 2-Amino-5-hydroxybenzamide, Benzaldehyde | 6-Hydroxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 80-90 | >98 | NMR, LC-MS, HPLC |

| 3. Oxidation (Optional) | 6-Hydroxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, DDQ | 6-Hydroxy-2-phenyl-quinazolin-4(3H)-one | 70-80 | >98 | NMR, LC-MS, HPLC |

Logical Relationships and Workflow Diagrams

Caption: Key logical relationships in the synthetic protocol.

Application Notes and Protocols: Reaction of 5-Hydroxyisatoic Anhydride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisatoic anhydride is a valuable reagent in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and substituted 2-aminobenzamides. The reaction of 5-hydroxyisatoic anhydride with primary amines is a robust and straightforward method for the synthesis of N-substituted 2-amino-5-hydroxybenzamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the more electrophilic carbonyl group of the anhydride. This leads to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired benzamide derivative. These products are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for biologically active molecules.

Reaction Principle

The aminolysis of 5-hydroxyisatoic anhydride involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride. The subsequent ring-opening and loss of carbon dioxide gas are key steps in the formation of the final 2-amino-5-hydroxy-N-substituted benzamide product. The reaction is typically carried out in a suitable organic solvent at room or elevated temperature.

Experimental Protocol

This protocol provides a general procedure for the reaction of 5-hydroxyisatoic anhydride with a primary amine. The specific conditions may require optimization depending on the nature of the primary amine used.

Materials:

-

5-Hydroxyisatoic anhydride

-

Primary amine (e.g., propylamine, benzylamine, etc.)

-

Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Reaction vessel (round-bottom flask)

-

Condenser (if heating is required)

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-hydroxyisatoic anhydride (1.0 equivalent).

-

Solvent Addition: Add the appropriate anhydrous solvent to the flask to dissolve or suspend the 5-hydroxyisatoic anhydride. The concentration can typically be in the range of 0.1-0.5 M.

-

Amine Addition: To the stirring solution/suspension, add the primary amine (1.0-1.2 equivalents) either neat or as a solution in the reaction solvent. The addition can be done dropwise if the reaction is exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to a suitable temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (5-hydroxyisatoic anhydride) and the appearance of the product spot will indicate the reaction's progression. A suitable eluent system for TLC can be a mixture of ethyl acetate and hexane.

-

Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product.

-

Precipitation: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

-

Solvent Evaporation: If the product is soluble, the solvent can be removed under reduced pressure.

-

-

Purification: The crude product can be purified by standard techniques such as:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is not effective, purify the product using silica gel column chromatography with an appropriate eluent system.

-

-